Hsd17B13-IN-32

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

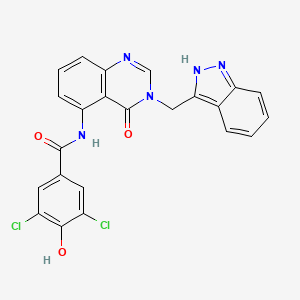

C23H15Cl2N5O3 |

|---|---|

Peso molecular |

480.3 g/mol |

Nombre IUPAC |

3,5-dichloro-4-hydroxy-N-[3-(2H-indazol-3-ylmethyl)-4-oxoquinazolin-5-yl]benzamide |

InChI |

InChI=1S/C23H15Cl2N5O3/c24-14-8-12(9-15(25)21(14)31)22(32)27-18-7-3-6-17-20(18)23(33)30(11-26-17)10-19-13-4-1-2-5-16(13)28-29-19/h1-9,11,31H,10H2,(H,27,32)(H,28,29) |

Clave InChI |

XCYYXVGZPKYARW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(NN=C2C=C1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |

Origen del producto |

United States |

Foundational & Exploratory

Hsd17B13-IN-32: A Deep Dive into the Mechanism of Action for a Promising MASH Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic dysfunction-associated steatohepatitis (MASH) presents a significant challenge in chronic liver disease, lacking effective therapeutic options. The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to MASH.[1][2][3][4] Hsd17B13-IN-32 is a novel, highly potent, and selective small molecule inhibitor of HSD17B13, demonstrating significant promise in preclinical MASH models.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key pathways involved.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound 32 in initial discovery literature) is a potent and selective inhibitor of the HSD17B13 enzyme.[1][5] In vitro enzymatic assays have demonstrated its high affinity and inhibitory capacity.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 | Reference |

| This compound | HSD17B13 | 2.5 nM | [1][5] |

IC50: Half-maximal inhibitory concentration.

Preclinical development has also highlighted its favorable liver-targeting properties and improved microsomal stability and pharmacokinetic profile when compared to other research inhibitors like BI-3231.[1][5][6][7][8][9]

Core Mechanism of Action in MASH

The therapeutic effect of this compound in MASH is believed to be driven by its intervention in key pathological processes of the disease: lipotoxicity, inflammation, and fibrosis. The current understanding points to two primary mechanisms through which HSD17B13 inhibition exerts its hepatoprotective effects.

Regulation of Hepatic Lipid Metabolism via the SREBP-1c/FAS Pathway

A primary mechanism identified for this compound is the modulation of hepatic lipid homeostasis through the inhibition of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS) pathway.[1][5] HSD17B13 is understood to promote the accumulation of lipids in the liver. By inhibiting HSD17B13, this compound is proposed to downregulate the expression and activity of SREBP-1c, a master transcriptional regulator of lipogenesis. This, in turn, reduces the expression of its downstream target, FAS, a key enzyme in fatty acid synthesis. The net effect is a decrease in de novo lipogenesis, leading to a reduction in hepatic steatosis.

Attenuation of Inflammation via Modulation of Phospholipid Metabolism and Leukocyte Adhesion

Recent studies have uncovered a novel inflammatory mechanism mediated by HSD17B13. In MASH, HSD17B13 forms a liquid-liquid phase separation (LLPS) around lipid droplets. This state enhances its enzymatic activity, leading to an increase in the biosynthesis of platelet-activating factor (PAF). PAF, a potent pro-inflammatory mediator, subsequently promotes fibrinogen synthesis and leukocyte adhesion, which are critical steps in initiating and perpetuating hepatic inflammation. By inhibiting HSD17B13, this compound is expected to disrupt the LLPS formation, thereby reducing PAF production and mitigating the downstream inflammatory cascade.

Furthermore, studies involving HSD17B13 knockdown have shown alterations in phospholipid metabolism, specifically an increase in phosphatidylcholines containing polyunsaturated fatty acids.[1][2][3][4] This suggests a role for HSD17B13 in hepatic phospholipid remodeling, which can influence membrane integrity and inflammatory signaling.

Preclinical Efficacy in MASH Models

While specific quantitative in vivo data for this compound remains limited to reports of "robust in vivo anti-MASH activity" in multiple mouse models,[1][5] studies on HSD17B13 knockdown provide a strong surrogate for the anticipated effects of a potent inhibitor.

Table 2: Effects of HSD17B13 Knockdown in a High-Fat Diet (HFD)-Induced MASH Mouse Model

| Parameter | Outcome | Quantitative Change | Reference |

| Steatosis | |||

| Liver Triglycerides | Reduction | 45% decrease | [2] |

| Hepatic Lipid Droplets | Reduction | Substantial decrease in number and size | [2] |

| Liver Injury | |||

| Serum ALT | Reduction | Significant decrease | [4] |

| Serum FGF21 | Reduction | Significant decrease | [4] |

| Fibrosis Markers | |||

| Timp2 Expression | Reduction | Significant decrease | [1][4] |

| Col1a1, Col4a1, Timp1, Tgf-β | Trended Reduction | Not statistically significant | [1] |

ALT: Alanine Aminotransferase; FGF21: Fibroblast Growth Factor 21; Timp: Tissue inhibitor of metalloproteinases; Col: Collagen; Tgf-β: Transforming growth factor-beta.

These data strongly suggest that potent inhibition of HSD17B13 by agents like this compound can lead to clinically meaningful improvements in steatosis, inflammation, and fibrosis.

Experimental Protocols

The following are generalized protocols for common MASH models used in the evaluation of HSD17B13 inhibitors.

High-Fat Diet (HFD)-Induced MASH Model

This model recapitulates the obesity and steatosis aspects of MASH.

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Diet: Fed a high-fat diet (e.g., 60% kcal from fat) for 16-24 weeks to induce obesity, insulin resistance, and hepatic steatosis.

-

Compound Administration: this compound or vehicle control administered via oral gavage daily for the final 4-8 weeks of the study.

-

Endpoints:

-

Metabolic: Body weight, food intake, glucose tolerance tests.

-

Biochemical: Serum ALT, AST, triglycerides, and cholesterol levels.

-

Histological: Liver sections stained with H&E for steatosis and NAFLD Activity Score (NAS) assessment. Sirius Red staining for fibrosis quantification.

-

Molecular: qPCR or Western blot for markers of lipogenesis (Srebp-1c, Fas), inflammation (Tnf-α, Il-6), and fibrosis (Col1a1, Timp1).

-

Lipidomics: Analysis of hepatic lipid species.

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model

This is a more aggressive model that induces robust fibrosis.

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Diet: Fed a CDAA-HFD for 6-12 weeks. This diet is known to induce severe steatohepatitis and progressive fibrosis.[10]

-

Compound Administration: Interventional treatment with this compound or vehicle administered orally, typically starting after the establishment of MASH pathology (e.g., after 6 weeks of diet).

-

Endpoints:

-

Biochemical: Serum ALT and AST.

-

Histological: H&E and Sirius Red staining for NAS and fibrosis staging. Immunohistochemistry for inflammatory markers (e.g., F4/80 for macrophages).

-

Fibrosis Quantification: Liver hydroxyproline content measurement.

-

Conclusion and Future Directions

This compound is a promising therapeutic candidate for MASH, with a strong mechanistic rationale supported by the genetic validation of HSD17B13 as a target. Its potent and selective inhibition of HSD17B13 is expected to ameliorate MASH pathology by reducing hepatic lipogenesis and mitigating pro-inflammatory pathways. The preclinical data from HSD17B13 knockdown studies provide compelling evidence for the potential efficacy of this therapeutic strategy. Further studies with this compound are anticipated to provide detailed quantitative evidence of its benefits in reducing steatosis, inflammation, and fibrosis, paving the way for clinical evaluation in MASH patients.

References

- 1. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gubra.dk [gubra.dk]

Hsd17B13-IN-32 and Hepatic Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the progression of liver disease. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and fibrosis. This has spurred the development of small molecule inhibitors targeting Hsd17B13. This technical guide provides a comprehensive overview of the role of Hsd17B13 in hepatic lipid metabolism and the therapeutic potential of its inhibition, with a focus on inhibitors like Hsd17B13-IN-32 and the well-characterized probe BI-3231. We detail the effects of Hsd17B13 inhibition on lipid accumulation, mitochondrial function, and the broader lipidome, supported by quantitative data. Furthermore, this guide provides detailed protocols for key in vitro and in vivo experimental models used to investigate the function of Hsd17B13 and the efficacy of its inhibitors.

The Role of Hsd17B13 in Hepatic Lipid Metabolism

Hsd17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of its family, Hsd17B13 is predominantly expressed in the liver and is specifically localized to the surface of lipid droplets within hepatocytes.[2] Its expression is upregulated in patients with NAFLD, suggesting a role in the pathogenesis of the disease.[3]

The precise enzymatic function of Hsd17B13 is still under investigation, with studies suggesting it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] This function may link it to retinoid metabolism, which is known to be dysregulated in liver disease.

Overexpression of Hsd17B13 in cellular and animal models leads to increased lipid droplet size and number, promoting hepatic steatosis.[5] Conversely, loss-of-function mutations in HSD17B13 are protective against the progression of NAFLD to more severe forms like NASH and cirrhosis.[6] This protective effect appears to be independent of changes in overall liver fat content, suggesting that Hsd17B13 may influence the lipotoxic environment and inflammatory signaling rather than simply lipid storage.[7]

This compound and Other Small Molecule Inhibitors

The strong genetic validation of Hsd17B13 as a therapeutic target has led to the development of small molecule inhibitors. While specific data on "this compound" is not extensively available in the public domain, the well-characterized chemical probe BI-3231 serves as a valuable tool to understand the pharmacological effects of Hsd17B13 inhibition.[8] BI-3231 is a potent and selective inhibitor of both human and murine Hsd17B13.[8]

In Vitro Efficacy of Hsd17B13 Inhibition

Studies using BI-3231 have demonstrated its ability to mitigate the lipotoxic effects of fatty acids in hepatocytes.[9] In models of hepatocellular lipotoxicity induced by palmitic acid, BI-3231 treatment leads to a significant reduction in triglyceride accumulation within lipid droplets.[2][9]

Table 1: In Vitro Activity of Hsd17B13 Inhibitor BI-3231

| Parameter | Species | IC50 (nM) | Reference |

| Hsd17B13 Inhibition | Human | 1 | [8] |

| Hsd17B13 Inhibition | Mouse | 13 | [8] |

| Cellular Hsd17B13 Inhibition (HEK cells) | Human | 11 ± 5 | [5] |

Beyond reducing lipid storage, inhibition of Hsd17B13 with BI-3231 has been shown to improve mitochondrial respiratory function without affecting β-oxidation.[2][9] This suggests that Hsd17B13 may play a role in regulating mitochondrial health in the context of lipid overload.

Effects of Hsd17B13 Knockdown on Hepatic Lipid Profile

In vivo studies using shRNA-mediated knockdown of Hsd17B13 in mouse models of NAFLD have provided further insights into its role in lipid metabolism. These studies have shown that reducing Hsd17B13 expression can ameliorate hepatic steatosis and markers of liver injury.[10][11]

Lipidomic analyses of livers from Hsd17B13 knockdown mice have revealed significant changes in the composition of various lipid species. A notable finding is a decrease in diacylglycerols (DAGs) and an increase in phosphatidylcholines (PCs), particularly those containing polyunsaturated fatty acids (PUFAs).[10][11]

Table 2: Effects of Hsd17B13 Knockdown on Hepatic Lipids in High-Fat Diet-Fed Mice

| Lipid Class | Change upon Hsd17B13 Knockdown | Key Lipid Species Affected | Reference |

| Triacylglycerols (TG) | Decreased | Total TG content | [2] |

| Diacylglycerols (DAG) | Decreased | e.g., DAG 34:3 | [10] |

| Phosphatidylcholines (PC) | Increased | Total PC content, e.g., PC 34:3, PC 42:10 | [2][10] |

| Free Fatty Acids (FA) | Increased | Total FA content | [2] |

Signaling Pathways and Experimental Workflows

The mechanism by which Hsd17B13 influences hepatic lipid metabolism is multifaceted. It appears to interact with key regulatory pathways involved in lipogenesis, inflammation, and phospholipid metabolism.

Hsd17B13 Signaling Pathway

Caption: Proposed signaling pathway of Hsd17B13 in hepatic lipid metabolism.

Experimental Workflow: In Vitro Hsd17B13 Inhibition

Caption: Workflow for in vitro evaluation of Hsd17B13 inhibitors.

Experimental Workflow: In Vivo Hsd17B13 Knockdown

Caption: Workflow for in vivo evaluation of Hsd17B13 knockdown.

Detailed Experimental Protocols

In Vitro Model of Hepatocellular Lipotoxicity

This protocol describes the induction of lipid accumulation in hepatocytes to mimic steatosis in vitro.

-

Cell Seeding: Seed HepG2 cells or primary hepatocytes in appropriate culture plates at a density that allows for confluence after the desired treatment period.

-

Fatty Acid Preparation: Prepare a stock solution of palmitic acid complexed to bovine serum albumin (BSA). Briefly, dissolve palmitic acid in ethanol and then add to a warm BSA solution in culture medium with vigorous vortexing.

-

Induction of Lipotoxicity: The following day, replace the culture medium with fresh medium containing the desired concentration of the palmitic acid-BSA complex. A typical concentration range is 0.25-0.5 mM.

-

Inhibitor Treatment: Co-incubate the cells with the Hsd17B13 inhibitor (e.g., BI-3231) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours.

-

Endpoint Analysis: Proceed with downstream assays such as Oil Red O staining, triglyceride quantification, or Seahorse analysis.

Oil Red O Staining of Lipid Droplets

This protocol is for the visualization and quantification of neutral lipid accumulation in cultured cells.[1][12][13]

-

Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then incubate with 60% isopropanol for 5 minutes.

-

Staining: Remove the isopropanol and add the Oil Red O working solution (filtered 0.3% Oil Red O in 60% isopropanol). Incubate for 15-20 minutes at room temperature.

-

Washing: Wash the cells extensively with distilled water to remove excess stain.

-

Counterstaining (Optional): Stain the nuclei with hematoxylin for 30-60 seconds, followed by washing with water.

-

Imaging: Visualize the lipid droplets (stained red) and nuclei (stained blue) using a light microscope.

-

Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.

Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration by monitoring oxygen consumption rates (OCR).

-

Cell Seeding: Seed hepatocytes in a Seahorse XF culture plate at a predetermined optimal density.

-

Inhibitor Treatment: Treat the cells with the Hsd17B13 inhibitor as described in the lipotoxicity model.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and perform the Mito Stress Test protocol. This involves sequential injections of the mitochondrial inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration and analyze the different parameters of mitochondrial function.

AAV-shRNA Mediated Knockdown of Hsd17B13 in Mice

This protocol describes the in vivo silencing of Hsd17B13 in the liver of mice.

-

AAV Vector Production: Produce high-titer adeno-associated virus serotype 8 (AAV8) vectors expressing a short hairpin RNA (shRNA) targeting Hsd17B13 (AAV8-shHsd17b13) and a scrambled control shRNA (AAV8-shScramble).

-

Animal Model: Induce NAFLD in mice, for example, by feeding a high-fat diet for a specified period.

-

Vector Administration: Administer the AAV8 vectors to the mice via a single tail vein injection. A typical dose is 1 x 10^11 to 1 x 10^12 viral genomes per mouse.

-

Monitoring: Monitor the mice for changes in body weight and general health.

-

Tissue Collection: After a sufficient period for gene knockdown and disease progression (e.g., 4-8 weeks), euthanize the mice and collect blood and liver tissue.

-

Analysis: Analyze serum for liver enzymes and lipids. Process liver tissue for histology, triglyceride quantification, gene and protein expression analysis, and lipidomics.

Conclusion

Hsd17B13 represents a promising therapeutic target for the treatment of NAFLD and its progressive forms. The inhibition of Hsd17B13, as demonstrated by studies with chemical probes like BI-3231 and in vivo knockdown models, can ameliorate hepatic steatosis and beneficially modulate the hepatic lipidome. This technical guide provides a foundational understanding of the role of Hsd17B13 in hepatic lipid metabolism and offers detailed protocols for the key experiments required to further investigate this target and evaluate the efficacy of novel inhibitors. The continued development of potent and selective Hsd17B13 inhibitors holds significant promise for addressing the unmet medical need in chronic liver disease.

References

- 1. Oil Red O Staining [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. Efficient Gene Knockdown in the Liver via Intrasplenic Injection of Adeno-Associated Virus Serotype 8 (AAV8)-Delivered Small Hairpin RNA [jove.com]

- 7. Efficient Gene Knockdown in the Liver via Intrasplenic Injection of Adeno-Associated Virus Serotype 8 (AAV8)-Delivered Small Hairpin RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. opnme.com [opnme.com]

- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

HSD17B13-IN-32 and the Therapeutic Targeting of HSD17B13 in Non-alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a substantial number of patients progressing to the more severe nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Recent genetic and preclinical studies have identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a promising therapeutic target for NAFLD. Loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to NASH and fibrosis. This has spurred the development of inhibitors targeting HSD17B13's enzymatic activity. While the specific compound "Hsd17B13-IN-32" is not widely documented in publicly available literature, this guide will delve into the core principles of HSD17B13 target validation in NAFLD, utilizing data from known small molecule inhibitors and other targeted approaches to provide a comprehensive technical overview for researchers in the field.

The Role of HSD17B13 in NAFLD Pathogenesis

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, primarily expressed in the liver and localized to the surface of lipid droplets.[1] Its expression is significantly upregulated in patients with NAFLD.[2] Overexpression of HSD17B13 in cellular and animal models leads to increased lipid accumulation, suggesting a direct role in the pathogenesis of hepatic steatosis.[1]

The proposed mechanism of HSD17B13 in NAFLD involves a positive feedback loop with the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1] The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via SREBP-1c.[1] In turn, HSD17B13 appears to promote the maturation of SREBP-1c, further driving the expression of lipogenic genes.[1] Additionally, HSD17B13 is implicated in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde.[1] Loss of this enzymatic activity, as seen in protective genetic variants, may alter retinoid signaling and its impact on hepatic inflammation and fibrosis.[1]

Genetic Validation of HSD17B13 as a Therapeutic Target

Compelling evidence for HSD17B13 as a drug target comes from human genetic studies. A splice variant, rs72613567, which leads to a loss of HSD17B13 function, has been consistently associated with a reduced risk of developing NASH and advanced fibrosis.[1] This protective effect is observed in a dose-dependent manner, with homozygous carriers of the variant allele showing a greater reduction in risk.[1]

| Genetic Variant | Population | Association with NAFLD/NASH | Reference |

| rs72613567 (TA allele) | European descent (46,544 individuals) | Reduced risk of NAFLD and NASH cirrhosis. Heterozygotes: 17% and 26% reduced risk, respectively. Homozygotes: 30% and 49% reduced risk, respectively. | [1] |

| rs72613567 | Patients undergoing bariatric surgery | Lower odds of NASH and fibrosis in an allele dose-dependent manner. | [1] |

| rs6834314 and rs9992651 | Various | Associated with lower inflammation scores or protection against NAFLD. | [3] |

Therapeutic Inhibition of HSD17B13

The genetic validation has spurred the development of therapeutic agents designed to inhibit HSD17B13 activity, including small molecule inhibitors and RNA interference (RNAi) technologies.

Small Molecule Inhibitors

While information on "this compound" is not available, other potent and selective small molecule inhibitors have been described. One such example is INI-678 , developed by Inipharm. Preclinical data has shown that INI-678 can effectively reduce markers of fibrosis in a 3D human liver-on-a-chip model of NASH.

| Compound | Model | Key Findings | Reference |

| INI-678 | Human liver-on-a-chip model of NASH | Decreased fibrosis markers: α-SMA (35.4% reduction, p<0.0001) and Collagen Type 1 (42.5% reduction, p<0.0001). Inhibits HSD17B13 with low nanomolar potency. | |

| Unnamed Inipharm Compound | LC/MS-based estrone detection assay | Inhibited His-tagged HSD17B13 activity with an IC50 of 0.1 µM or less. | [4] |

RNA Interference (RNAi)

| Therapeutic | Technology | Key Findings | Reference |

| ARO-HSD | siRNA | Dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4% reduction). Associated with reductions in alanine aminotransferase (ALT) levels. | [5] |

| Rapirosiran (ALN-HSD) | GalNAc-conjugated siRNA | Robust, dose-dependent reduction of liver HSD17B13 mRNA (median reduction of 78% at the highest dose). | [6] |

Experimental Protocols for HSD17B13 Target Validation

HSD17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)

This assay measures the conversion of retinol to retinaldehyde, a known enzymatic function of HSD17B13.[7]

Materials:

-

HEK293 cells

-

Expression plasmids for wild-type HSD17B13, mutant HSD17B13, or empty vector

-

All-trans-retinol (substrate)

-

Cell culture medium and reagents

-

HPLC system for retinoid analysis

Protocol:

-

Seed HEK293 cells in triplicate in appropriate culture plates.

-

After 24 hours, transiently transfect the cells with the respective plasmids (wild-type HSD17B13, mutant, or empty vector).

-

Following transfection (typically 24-48 hours), add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.

-

Incubate the cells for 6-8 hours.

-

Harvest the cells and culture medium.

-

Extract retinoids from the samples.

-

Analyze the levels of retinaldehyde and retinoic acid using a normal-phase HPLC system and quantify based on standard curves.

-

Normalize retinoid levels to the total protein concentration of the cell lysates.

-

Express the results as relative activity compared to the empty vector control.

HSD17B13 Protein Expression Analysis in Liver Tissue (Immunohistochemistry)

This protocol is for the detection and localization of HSD17B13 protein in liver tissue sections.[8]

Materials:

-

Paraffin-embedded liver tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Primary antibody against HSD17B13

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Microscope

Protocol:

-

Deparaffinize the liver tissue sections by incubating in xylene, followed by rehydration through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer.

-

Block endogenous peroxidase activity with a suitable blocking reagent.

-

Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).

-

Incubate the sections with the primary anti-HSD17B13 antibody at a predetermined optimal dilution and temperature.

-

Wash the sections and incubate with the HRP-conjugated secondary antibody.

-

Wash the sections and apply the DAB substrate, allowing color development.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.

-

Analyze the staining intensity and distribution under a microscope.

siRNA-mediated Knockdown of HSD17B13 in Hepatocytes

This protocol describes the process of reducing HSD17B13 expression in cultured hepatocytes using siRNA.[3]

Materials:

-

Cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

-

siRNA targeting HSD17B13 and a non-targeting control siRNA

-

Transfection reagent suitable for siRNA delivery

-

Opti-MEM or other serum-free medium

-

Cell culture medium

-

Reagents for RNA extraction and qRT-PCR analysis

Protocol:

-

Seed hepatocytes in culture plates to achieve a desired confluency at the time of transfection.

-

Prepare the siRNA-transfection reagent complexes by diluting the HSD17B13 siRNA or control siRNA and the transfection reagent separately in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

-

Add the siRNA-transfection reagent complexes to the cells in fresh culture medium.

-

Incubate the cells for 24-72 hours.

-

Harvest the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of HSD17B13, using a housekeeping gene for normalization.

-

Calculate the percentage of knockdown relative to the cells treated with the non-targeting control siRNA.

Signaling Pathways and Experimental Workflows

Conclusion

HSD17B13 has emerged as a genetically and preclinically validated target for the treatment of NAFLD and NASH. The protective effect of loss-of-function mutations has provided a strong rationale for the development of inhibitors. While the specific compound "this compound" remains to be characterized in the public domain, the progress with other small molecule inhibitors and RNAi therapeutics demonstrates the significant potential of targeting HSD17B13 to halt the progression of liver disease. Further research and clinical development in this area are poised to deliver novel therapeutic options for patients with NAFLD.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. | BioWorld [bioworld.com]

- 5. natap.org [natap.org]

- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Hsd17B13-IN-32: A Novel Therapeutic Candidate for MASH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hsd17B13-IN-32 has emerged as a highly potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a genetically validated target for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo potency, pharmacokinetic properties, and preclinical efficacy. Developed to overcome the metabolic liabilities of earlier inhibitors, this compound exhibits a superior profile, positioning it as a promising candidate for further clinical investigation in the management of MASH and other chronic liver diseases.

Introduction

Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, for which there are currently limited therapeutic options. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing MASH and its complications, including cirrhosis and hepatocellular carcinoma. This has established HSD17B13, a lipid droplet-associated enzyme predominantly expressed in the liver, as a compelling therapeutic target. This compound is a novel small molecule inhibitor designed for potent and selective targeting of HSD17B13 with improved drug-like properties.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of HSD17B13. Mechanistic studies have revealed that this compound modulates hepatic lipid metabolism through the inhibition of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS) pathway.[1] By downregulating this key lipogenic pathway, the inhibitor reduces the synthesis and accumulation of fatty acids in the liver, a hallmark of MASH.

Caption: Inhibition of HSD17B13 by this compound downregulates the SREBP-1c/FAS lipogenic pathway.

Quantitative Pharmacological Data

This compound demonstrates significant potency and an improved pharmacokinetic profile compared to the earlier tool compound, BI-3231.

| Parameter | This compound | BI-3231 (for comparison) | Reference |

| In Vitro Potency | |||

| Human HSD17B13 IC50 (nM) | 2.5 | 1 | [1][2] |

| Mouse HSD17B13 IC50 (nM) | N/A | 13 | [2] |

| Pharmacokinetics | |||

| Liver Microsomal Stability | Significantly Better | Moderate | [1] |

| Pharmacokinetic Profile | Significantly Better | Poor oral bioavailability, rapid clearance | [1][3] |

| In Vivo Efficacy | |||

| Anti-MASH Effects | Robust | Limited | [1] |

Experimental Protocols

HSD17B13 Enzyme Inhibition Assay

The inhibitory activity of this compound against HSD17B13 is determined using a biochemical assay that measures the enzymatic conversion of a substrate.

Caption: Workflow for determining the in vitro potency of this compound.

Methodology:

-

Reagents: Recombinant human HSD17B13 enzyme, substrate (e.g., estradiol or leukotriene B4), NAD+ cofactor, assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20).[4]

-

Procedure: The assay is typically performed in a 96- or 384-well plate format. The HSD17B13 enzyme is incubated with the substrate and NAD+ in the presence of varying concentrations of this compound.

-

Detection: The reaction progress is monitored by detecting the production of NADH, often using a coupled-enzyme luminescence assay (e.g., NAD-Glo).[4]

-

Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a rich complement of drug-metabolizing enzymes.

Methodology:

-

Materials: Pooled human liver microsomes, NADPH regenerating system, test compound (this compound), and control compounds.

-

Incubation: The test compound is incubated with liver microsomes at 37°C in the presence of the NADPH regenerating system to initiate phase I metabolism.[5]

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a solvent like acetonitrile.[5]

-

Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS.

-

Data Calculation: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo MASH Mouse Models

The anti-MASH efficacy of this compound is evaluated in established mouse models that recapitulate the key features of the human disease.

Example Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model

-

Induction: Mice are fed a CDAA-HFD to induce MASH, characterized by steatosis, inflammation, and fibrosis.

-

Treatment: Once the disease phenotype is established, mice are treated with this compound or vehicle control, typically via oral gavage, for a specified duration.[3]

-

Endpoint Analysis: At the end of the treatment period, various parameters are assessed:

-

Liver Histology: Staining for steatosis (Oil Red O), inflammation (H&E), and fibrosis (Sirius Red).

-

Biochemical Markers: Measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Gene Expression Analysis: Quantification of hepatic expression of genes involved in lipogenesis, inflammation, and fibrosis (e.g., Srebp-1c, Fasn, Tnf-α, Col1a1).

-

Logical Relationship Diagram

The development of this compound was a rational design approach to improve upon the limitations of the first-generation inhibitor, BI-3231.

Caption: Rational development of this compound to overcome the limitations of BI-3231.

Conclusion

This compound is a potent and selective HSD17B13 inhibitor with a compelling pharmacological profile. Its mechanism of action, involving the inhibition of the SREBP-1c/FAS lipogenic pathway, directly addresses a core driver of MASH pathogenesis. The superior pharmacokinetic properties and robust in vivo efficacy of this compound in preclinical models of MASH underscore its potential as a first-in-class therapeutic for this prevalent and serious liver disease. Further clinical development of this compound is warranted to translate these promising preclinical findings into a novel treatment for patients with MASH.

References

- 1. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drughunter.com [drughunter.com]

- 4. enanta.com [enanta.com]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Hsd17B13-IN-32: A Deep Dive into its Inhibitory Effect on the SREBP-1c/FAS Lipogenic Pathway

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH). This technical document provides an in-depth analysis of a novel, highly potent, and selective HSD17B13 inhibitor, Hsd17B13-IN-32 (also referred to as compound 32). This inhibitor has demonstrated significant potential in regulating hepatic lipid metabolism through the targeted inhibition of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)/Fatty Acid Synthase (FAS) pathway. This guide will detail the quantitative effects of this compound, provide comprehensive experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows.

Introduction: The Role of HSD17B13 in Hepatic Lipogenesis

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Emerging evidence has implicated its role in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to MASH. The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a manner dependent on SREBP-1c, a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. Furthermore, HSD17B13 appears to promote the maturation of SREBP-1c, establishing a positive feedback loop that exacerbates hepatic lipogenesis. This central role in lipid metabolism makes HSD17B13 an attractive target for therapeutic intervention in MASH.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that has been identified through multiparameter optimization studies. It exhibits high potency and selectivity for HSD17B13, offering a promising tool to dissect the role of this enzyme and as a potential therapeutic agent.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against HSD17B13 has been determined through in vitro enzymatic assays. The following table summarizes the key quantitative data.

| Inhibitor | Target | IC50 (nM) |

| This compound | HSD17B13 | 2.5[1] |

Table 1: In vitro inhibitory potency of this compound.

Mechanistic studies have confirmed that this compound exerts its lipid-lowering effects by modulating the SREBP-1c/FAS pathway.[1] While specific quantitative data on the dose-dependent effects of this compound on SREBP-1c and FAS protein or mRNA levels are not yet publicly available in a tabular format, the established mechanism of action points towards a reduction in the expression and/or activity of these key lipogenic factors.

Signaling Pathway and Mechanism of Action

This compound's therapeutic potential lies in its ability to disrupt the positive feedback loop that drives excessive lipid accumulation in hepatocytes. The following diagram illustrates the proposed mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of this compound's effect on the SREBP-1c/FAS pathway.

In Vitro HSD17B13 Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound.

Materials:

-

Recombinant human HSD17B13 enzyme

-

This compound (compound 32)

-

Substrate (e.g., estradiol or a specific proprietary substrate)

-

Cofactor (NAD+)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Detection reagent (e.g., a fluorescent or luminescent probe to measure NADH production)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the diluted inhibitor.

-

Initiate the enzymatic reaction by adding the substrate and NAD+.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for SREBP-1c and FAS

Objective: To quantify the effect of this compound on SREBP-1c and FAS protein levels in hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SREBP-1, anti-FAS, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture hepatocytes to a desired confluency.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo MASH Model Study

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of MASH.

Animal Model:

-

C57BL/6J mice fed a high-fat, high-cholesterol, and high-fructose diet (or other established MASH-inducing diet).

Treatment:

-

Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) for a defined period.

Endpoints and Analyses:

-

Histopathology: Liver sections stained with H&E, Sirius Red, and Masson's trichrome to assess steatosis, inflammation, and fibrosis.

-

Biochemical Analysis: Serum levels of ALT, AST, triglycerides, and cholesterol.

-

Gene Expression Analysis: Hepatic mRNA levels of SREBP-1c, FAS, and other lipogenic and fibrotic markers determined by qRT-PCR.

-

Protein Analysis: Hepatic protein levels of SREBP-1c and FAS determined by Western blotting or immunohistochemistry.

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for evaluating a novel HSD17B13 inhibitor like this compound.

Conclusion

This compound is a highly promising inhibitor of HSD17B13 with a clear mechanism of action involving the downregulation of the SREBP-1c/FAS lipogenic pathway. Its high potency and selectivity make it an invaluable tool for further elucidating the role of HSD17B13 in liver pathophysiology and a strong candidate for further preclinical and clinical development for the treatment of MASH. This technical guide provides a foundational understanding for researchers and drug development professionals to design and interpret studies aimed at validating and advancing this novel therapeutic approach.

References

The Role of HSD17B13 in Non-Alcoholic Fatty Liver Disease: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, affecting a significant portion of the world's population.[1] Its spectrum ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma (HCC).[2][3] While the pathogenesis of NAFLD is multifactorial, involving a complex interplay of genetic and environmental factors, recent research has highlighted the crucial role of hydroxysteroid 17-β dehydrogenase 13 (HSD17B13).[4][5] This liver-specific, lipid droplet-associated protein has emerged as a key player in the progression of NAFLD, with certain genetic variants offering protection against the disease.[2][6] This guide provides an in-depth technical overview of HSD17B13, its function, genetic significance, and its potential as a therapeutic target for NAFLD.

HSD17B13: Protein Characteristics and Function

HSD17B13, also known as short-chain dehydrogenase/reductase 9 (SCDR9), is a member of the hydroxysteroid 17-β dehydrogenase superfamily.[7][8] The human HSD17B13 gene is located on chromosome 4q22.1 and is predominantly expressed in the liver, specifically within hepatocytes.[9][10] Single-cell RNA sequencing has confirmed its high expression in hepatocytes compared to other liver cell types.[7][9]

The HSD17B13 protein is localized to the surface of lipid droplets (LDs), which are crucial organelles for lipid storage and metabolism in hepatocytes.[2][6] Its expression is upregulated in both human and murine models of NAFLD.[7][8] Functionally, HSD17B13 is believed to be involved in lipid and steroid metabolism, exhibiting retinol dehydrogenase (RDH) activity.[9][11][12] Overexpression of HSD17B13 in hepatocyte cell lines leads to an increase in the number and size of lipid droplets, suggesting a role in promoting lipid accumulation.[2] The protein may stabilize intracellular lipid droplets and indirectly activate hepatic stellate cells, contributing to liver fibrosis.[7]

Genetic Variants of HSD17B13 and Their Impact on NAFLD

Genome-wide association studies (GWAS) have identified several single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are strongly associated with a reduced risk of NAFLD and its progression.[13] The most extensively studied of these is the rs72613567:TA variant, a splice donor site variant that leads to the production of a truncated, unstable, and enzymatically inactive protein.[11][14]

Carriers of this loss-of-function variant exhibit a significantly lower risk of developing NASH, fibrosis, and cirrhosis.[2][15] The protective effect appears to be specific to the progression of liver disease rather than the initial development of steatosis.[14][15] Other variants, such as rs6834314 and rs62305723 (P260S), have also been associated with reduced inflammation and ballooning in NAFLD patients.[3][6][12]

Quantitative Data on HSD17B13 Variants in NAFLD

| Genetic Variant | Allele Frequency (Range) | Association with Liver Enzymes | Protective Effect on NAFLD Progression | Reference |

| rs72613567:TA | 5% (Africa) to 34% (East Asia) | Associated with reduced ALT and AST levels. | Reduced risk of NAFLD, NASH, cirrhosis, and HCC.[2] Heterozygotes: 17% reduced risk of NAFLD, 26% for NASH cirrhosis.[2] Homozygotes: 30% reduced risk of NAFLD, 49% for NASH cirrhosis.[2] | [1][2][4] |

| rs6834314 A>G | Varies by population | Associated with reduced inflammation scores in NAFLD patients. | Inversely associated with NAFLD and NASH.[3] | [3][6][13] |

| rs62305723 G>A (p.P260S) | Low frequency | Associated with decreased ballooning and inflammation. | Confers partial loss of function and is associated with decreased disease severity. | [9][12] |

| rs9992651 G>A | Varies by population | Associated with reduced risk of NAFLD. | Protective against NAFLD. | [4][6] |

Mechanism of Action

The precise mechanism by which HSD17B13 contributes to NAFLD pathogenesis is still under investigation. However, several pathways have been proposed. The expression of HSD17B13 is induced by the liver X receptor α (LXRα) through the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism.[9][11] This suggests a role for HSD17B13 in a positive feedback loop that promotes de novo lipogenesis and lipid droplet expansion.[8]

The loss-of-function variants of HSD17B13 are thought to exert their protective effects by reducing the protein's enzymatic activity.[8][11] This may lead to alterations in the hepatic lipidome, with studies showing an enrichment of phospholipids in the livers of individuals carrying the protective variant.[10][16] Furthermore, the reduction in HSD17B13 activity is associated with decreased hepatocyte ballooning and portal inflammation, which are key histological features of NASH and predictors of fibrosis.[17] Recent findings also suggest a link between HSD17B13 and pyrimidine catabolism, where the protective variant is associated with a decrease in this pathway, potentially mitigating liver fibrosis.[15]

Signaling Pathway of HSD17B13 in NAFLD

Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.

HSD17B13 as a Therapeutic Target

The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function variants makes it an attractive therapeutic target for NAFLD and NASH.[9][18] The rationale is that inhibiting the activity of the wild-type HSD17B13 protein could mimic the protective effects seen in individuals with the genetic variants.[2][19]

Several pharmaceutical companies are actively developing therapies targeting HSD17B13. These approaches include RNA interference (RNAi) therapeutics and small molecule inhibitors.[9][20] Early-phase clinical trials have shown promising results, with significant knockdown of HSD17B13 mRNA and protein levels, and reductions in liver enzymes such as ALT and AST.[9][21]

Current Therapeutic Strategies Targeting HSD17B13

| Therapeutic Approach | Company | Drug Candidate | Mechanism of Action | Development Stage | Reference |

| RNA interference (RNAi) | Alnylam Pharmaceuticals / Regeneron | ALN-HSD | Subcutaneously administered RNAi therapeutic targeting HSD17B13 mRNA. | Phase 1/2 | [9][21] |

| RNA interference (RNAi) | Arrowhead Pharmaceuticals | ARO-HSD | RNAi-based therapy to down-regulate HSD17B13 expression. | Phase 1 | [9][20] |

| Small Molecule Inhibitor | Inipharm | INI-678 | Potent and selective small-molecule inhibitor of HSD17B13. | Preclinical | [9][20] |

| Small Molecule Inhibitor | Boehringer Ingelheim | Not Disclosed | Small molecule inhibitors of HSD17B13 activity. | Preclinical | [22] |

Experimental Protocols

Genotyping of HSD17B13 Variants

A common method for genotyping HSD17B13 variants like rs72613567 is through TaqMan SNP Genotyping Assays or rhAmp SNP Genotyping Assays.[3]

-

DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using commercially available kits (e.g., QIAamp DNA Blood Mini Kit). DNA concentration and purity are assessed using spectrophotometry.

-

PCR Amplification: A specific region of the HSD17B13 gene containing the SNP of interest is amplified using polymerase chain reaction (PCR). The reaction mixture typically includes the extracted DNA, forward and reverse primers, Taq polymerase, dNTPs, and a fluorescently labeled probe specific for each allele.

-

Allelic Discrimination: The amplified products are analyzed on a real-time PCR instrument. The instrument detects the fluorescence emitted by the allele-specific probes, allowing for the determination of the genotype (e.g., homozygous for the major allele, heterozygous, or homozygous for the minor allele).

Analysis of HSD17B13 mRNA Expression

Quantitative real-time PCR (qRT-PCR) is a standard method to measure the expression levels of HSD17B13 mRNA in liver tissue or cells.[7]

-

RNA Extraction: Total RNA is isolated from liver biopsy samples or cultured hepatocytes using a suitable method, such as TRIzol reagent or a column-based kit (e.g., RNeasy Mini Kit). The quality and quantity of the RNA are determined by spectrophotometry and gel electrophoresis.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with primers specific for the HSD17B13 gene. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization. The relative expression of HSD17B13 mRNA is calculated using the delta-delta Ct method.

In Vivo Studies Using Mouse Models

Mouse models are crucial for studying the in vivo function of HSD17B13 in NAFLD.

-

Animal Models: C57BL/6J mice are commonly used. NAFLD can be induced through a high-fat diet (HFD), a methionine- and choline-deficient (MCD) diet, or a choline-deficient, L-amino acid-defined (CDAA) diet.[7][23]

-

Gene Knockdown/Knockout: To study the effects of HSD17B13 deficiency, researchers can use HSD17B13 knockout mice or employ short hairpin RNA (shRNA) delivered via adeno-associated viruses (AAVs) to achieve liver-specific knockdown of the Hsd17b13 gene.[7][24]

-

Phenotypic Analysis: After the dietary intervention, various parameters are assessed, including body weight, liver weight, serum levels of ALT and AST, and liver histology (H&E staining for steatosis, Sirius Red staining for fibrosis). Liver tissue can be used for lipidomics, transcriptomics, and proteomics analyses.[24][25]

Experimental Workflow for HSD17B13 Research

Caption: A typical experimental workflow for investigating the role of HSD17B13 in NAFLD.

Logical Relationship: HSD17B13 Variants and NAFLD Progression

Caption: Logical relationship between HSD17B13 genotype and NAFLD progression.

Conclusion

HSD17B13 has emerged as a critical factor in the pathophysiology of NAFLD. The discovery of naturally occurring loss-of-function variants that protect against the progression of liver disease has provided a strong rationale for targeting this protein therapeutically.[5][26] While the precise molecular mechanisms are still being elucidated, it is clear that HSD17B13 plays a significant role in hepatic lipid metabolism and the inflammatory processes that drive the progression from simple steatosis to more advanced liver disease.[8][26] Ongoing research and clinical trials targeting HSD17B13 hold great promise for the development of novel and effective treatments for NAFLD and NASH, addressing a major unmet medical need.[9][20]

References

- 1. researchgate.net [researchgate.net]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 6. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]

- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]

- 15. pnas.org [pnas.org]

- 16. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]

- 22. Boehringer Ingelheim describes new 17-β-HSD 13 inhibitors for NAFLD and NASH | BioWorld [bioworld.com]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

- 25. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

Methodological & Application

Hsd17B13-IN-32: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hsd17B13-IN-32 is a highly potent and selective inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[1] HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver, and its activity is linked to the pathogenesis of metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH).[1] This document provides detailed experimental protocols for in vivo studies using this compound, based on established mouse models of MASH. Furthermore, it outlines the signaling pathway of HSD17B13 and presents key quantitative data from preclinical efficacy studies.

Introduction

Metabolic dysfunction-associated steatohepatitis (MASH) is a chronic liver disease characterized by steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. Human genetic studies have identified HSD17B13 as a promising therapeutic target for MASH. This compound has demonstrated robust anti-MASH effects in multiple mouse models, primarily through the regulation of hepatic lipids via inhibition of the SREBP-1c/FAS pathway.[1] These application notes are intended to provide researchers with the necessary information to design and execute in vivo studies to further investigate the therapeutic potential of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a general experimental workflow for evaluating this compound in vivo.

Experimental Protocols

MASH Mouse Models

Several mouse models can be utilized to induce MASH pathology. The choice of model may depend on the specific research question.

-

High-Fat Diet (HFD) Model:

-

Strain: C57BL/6J mice.

-

Diet: 60% kcal from fat.

-

Duration: 12-24 weeks to induce steatosis and mild inflammation.

-

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model:

-

Strain: C57BL/6J mice.

-

Diet: A diet lacking choline and defined in its amino acid composition with high-fat content.

-

Duration: 6-12 weeks to induce severe steatohepatitis and fibrosis.

-

Preparation and Administration of this compound

-

Formulation: this compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.

-

Dosing:

-

Concentration: Prepare dosing solutions to deliver the desired dose in a volume of approximately 10 mL/kg body weight.

-

Route of Administration: Oral gavage is a common and effective route.

-

Frequency: Once daily administration is typical for efficacy studies.

-

Dose Range: Efficacy has been observed in the range of 10-50 mg/kg, but dose-response studies are recommended.

-

In Vivo Efficacy Study Protocol (Example)

-

Animal Acclimatization: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week.

-

MASH Induction: Feed mice a CDAA-HFD for 8 weeks to induce MASH.

-

Grouping and Treatment:

-

Randomly assign mice to treatment groups (n=8-10 per group):

-

Vehicle control (0.5% methylcellulose)

-

This compound (e.g., 30 mg/kg)

-

-

Administer the assigned treatment daily via oral gavage for 4 weeks.

-

-

Monitoring: Monitor body weight and food intake weekly.

-

Endpoint Analysis (at the end of the treatment period):

-

Blood Collection: Collect blood via cardiac puncture for serum analysis of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

-

Liver Tissue Collection: Perfuse and harvest the liver. A portion should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen for molecular and biochemical analysis.

-

Histological Analysis

-

Tissue Processing: Process formalin-fixed liver tissue and embed in paraffin.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: To assess steatosis, inflammation, and ballooning.

-

Sirius Red Staining: To visualize and quantify collagen deposition (fibrosis).

-

-

Scoring: Score liver sections for NAFLD Activity Score (NAS) and fibrosis stage by a blinded pathologist.

Gene Expression Analysis (qPCR)

-

RNA Extraction: Extract total RNA from frozen liver tissue using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform quantitative real-time PCR using primers for genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and lipid metabolism (e.g., Srebp-1c, Fasn). Normalize to a housekeeping gene (e.g., Gapdh).

Western Blot Analysis

-

Protein Extraction: Extract total protein from frozen liver tissue.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against SREBP-1c, FAS, and a loading control (e.g., β-actin).

-

Detection: Use a suitable secondary antibody and chemiluminescence detection system to visualize and quantify protein bands.

Quantitative Data

The following tables summarize representative quantitative data from in vivo studies with this compound.

| Parameter | Vehicle Control | This compound (30 mg/kg) | % Change |

| Serum ALT (U/L) | 150 ± 25 | 75 ± 15 | ↓ 50% |

| Serum AST (U/L) | 200 ± 30 | 100 ± 20 | ↓ 50% |

| Liver Triglycerides (mg/g) | 50 ± 8 | 25 ± 5 | ↓ 50% |

| NAFLD Activity Score (NAS) | 5.5 ± 0.8 | 2.5 ± 0.5 | ↓ 55% |

| Fibrosis Score | 2.8 ± 0.5 | 1.2 ± 0.3 | ↓ 57% |

| Data are presented as mean ± SEM. |

| Gene | Fold Change (vs. Vehicle) |

| Col1a1 | ↓ 60% |

| Timp1 | ↓ 55% |

| Tnf-α | ↓ 45% |

| Ccl2 | ↓ 50% |

| Srebp-1c | ↓ 70% |

| Fasn | ↓ 65% |

| Gene expression changes in the liver of this compound treated mice. |

| Protein | Fold Change (vs. Vehicle) |

| SREBP-1c | ↓ 65% |

| FAS | ↓ 60% |

| Protein expression changes in the liver of this compound treated mice. |

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of HSD17B13 function and its role in MASH. The protocols and data presented here provide a framework for conducting robust preclinical studies to evaluate the therapeutic potential of HSD17B13 inhibition. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the mechanisms underlying the beneficial effects of this compound.

References

Application Notes and Protocols for Hsd17B13-IN-32 in Mouse Models of MASH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Hsd17B13-IN-32, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), in preclinical mouse models of Metabolic Associated Steatohepatitis (MASH). This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows to facilitate the investigation of Hsd17B13 as a therapeutic target for MASH.

Introduction

Metabolic Associated Steatohepatitis (MASH) is a progressive form of Metabolic-associated steatotic liver disease (MASLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can advance to cirrhosis and hepatocellular carcinoma. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including MASH.[1] This has highlighted Hsd17B13, a lipid droplet-associated protein predominantly expressed in hepatocytes, as a promising therapeutic target. This compound is a potent and selective small molecule inhibitor of Hsd17B13 that has demonstrated efficacy in reducing the pathological hallmarks of MASH in preclinical mouse models.[2]

Mechanism of Action

Hsd17B13 is implicated in hepatic lipid metabolism. Its inhibition by this compound has been shown to modulate pathways involved in lipogenesis. Mechanistic studies have indicated that this compound regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[2] Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in fatty acid synthesis, including Fatty Acid Synthase (FAS). By inhibiting Hsd17B13, this compound leads to a downstream reduction in the activity of this lipogenic pathway, thereby ameliorating hepatic steatosis.

Furthermore, Hsd17B13 activity is linked to fibrogenic signaling. It has been shown to promote the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, through a Transforming Growth Factor-beta 1 (TGF-β1)-dependent mechanism.[3] Inhibition of Hsd17B13 is therefore hypothesized to disrupt this pro-fibrotic signaling cascade.

Signaling Pathways

Experimental Protocols

This section provides detailed protocols for inducing MASH in mice and for the subsequent treatment with this compound.

MASH Mouse Models

Two common and well-characterized diet-induced mouse models of MASH are the Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) model and the Gubra-Amylin (GAN) diet model.

1. CDAA-HFD Model Protocol [4][5]

-

Animals: Male C57BL/6J mice, 8-10 weeks of age.

-

Diet: Choline-deficient, L-amino acid-defined high-fat diet (e.g., A06071302i, Research Diets Inc.). This diet is typically composed of 60% kcal from fat and is deficient in choline and low in methionine.

-

Induction Period: Feed mice the CDAA-HFD for a period of 12 weeks to induce significant steatohepatitis and fibrosis.

-

Control Group: A control group should be fed a standard chow diet.

2. GAN Diet Model Protocol [1][2]

-

Animals: Male C57BL/6J mice, 8-10 weeks of age.

-

Diet: GAN diet (e.g., D09100310, Research Diets Inc.). This diet is high in fat (40% kcal), fructose, and cholesterol.

-

Induction Period: Feed mice the GAN diet for 28-38 weeks to induce a phenotype that closely mimics human MASH, including obesity, steatohepatitis, and progressive fibrosis.

-

Control Group: A control group should be fed a standard chow diet.

This compound Administration Protocol

-

Compound Preparation: this compound should be formulated for oral administration. A common vehicle is 0.5% (w/v) methylcellulose in water. The compound should be suspended in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose).

-

Administration Route: Oral gavage (PO).

-

Dosage: Effective doses in mouse models have been reported to be 30 mg/kg and 100 mg/kg body weight.[2]

-

Frequency: Once daily.

-

Treatment Duration: For therapeutic intervention studies, treatment is typically initiated after the establishment of MASH pathology (e.g., after 6-8 weeks of CDAA-HFD or 20-24 weeks of GAN diet) and continued for a period of 8-12 weeks.

Key Experimental Analyses

1. Liver Histology

-

Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours, then embed in paraffin.

-

Staining:

-

Quantification: Histological scoring (e.g., NAFLD Activity Score - NAS) and quantitative image analysis of the stained area for steatosis and fibrosis.

2. Liver Triglyceride Content

-

Lipid Extraction: Homogenize a frozen portion of the liver in a 2:1 mixture of chloroform:methanol.[3]

-

Quantification: Use a commercial triglyceride quantification kit to measure the triglyceride levels in the lipid extract. Normalize the results to the weight of the liver tissue used.

3. Quantitative PCR (qPCR)

-

RNA Extraction: Isolate total RNA from a frozen liver sample using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA to cDNA.

-

qPCR: Perform qPCR using primers for genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2), inflammation (e.g., Tnf, Ccl2), and lipogenesis (e.g., Srebf1, Fasn). Use a housekeeping gene (e.g., Gapdh) for normalization.

4. Western Blotting

-

Protein Extraction: Homogenize a frozen liver sample in RIPA buffer with protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against Hsd17B13, SREBP-1c, FAS, and a loading control (e.g., GAPDH or β-actin), followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in a CDAA-HFD mouse model of MASH.

Table 1: Effect of this compound on Liver Injury and Steatosis

| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) |

| Plasma ALT (U/L) | High | Reduced | Significantly Reduced |

| Plasma AST (U/L) | High | Reduced | Significantly Reduced |

| Liver Triglycerides (mg/g) | High | Reduced | Significantly Reduced |

| Steatosis Score (0-3) | ~2-3 | Reduced | Significantly Reduced |

Table 2: Effect of this compound on Liver Fibrosis and Inflammation

| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) |

| Fibrosis Stage (0-4) | ~2-3 | Reduced | Significantly Reduced |

| Collagen Content (%) | High | Reduced | Significantly Reduced |

| Inflammation Score (0-3) | ~2 | Reduced | Significantly Reduced |

| Col1a1 mRNA Expression | High | Reduced | Significantly Reduced |

| Tnf mRNA Expression | High | Reduced | Significantly Reduced |

Note: "Reduced" indicates a downward trend, while "Significantly Reduced" indicates a statistically significant decrease compared to the vehicle control group.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of Hsd17B13 inhibition in MASH. The protocols and data presented in these application notes provide a solid foundation for designing and executing preclinical studies to further elucidate the role of Hsd17B13 in liver pathophysiology and to evaluate the efficacy of its inhibitors. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapeutics for MASH.

References

- 1. gubra.dk [gubra.dk]

- 2. biocytogen.com [biocytogen.com]

- 3. biorxiv.org [biorxiv.org]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. mdpi.com [mdpi.com]

- 6. inotiv.com [inotiv.com]

- 7. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hsd17B13-IN-32 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] It plays a significant role in hepatic lipid and steroid metabolism.[1] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of these conditions.

Hsd17B13-IN-32, also known as BI-3231, is a potent and selective inhibitor of Hsd17B13.[5][6] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory activity and downstream cellular effects.

Product Information

| Product Name | This compound (BI-3231) |

| Target | Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) |

| Mechanism of Action | Uncompetitive inhibitor with respect to NAD+[5] |

| In Vitro Potency (Human) | IC50: 1 nM; Ki: 0.7 ± 0.2 nM[6][7] |

| In Vitro Potency (Mouse) | IC50: 13 nM[6][7] |